molecular formula C10H12BrCl B1441617 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene CAS No. 1181738-91-9

1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene

Cat. No.: B1441617
CAS No.: 1181738-91-9
M. Wt: 247.56 g/mol
InChI Key: FSOVYXOQVGSMHN-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

The compound 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene represents a sophisticated example of organohalogen chemistry, incorporating both bromine and chlorine substituents within a single molecular framework. This dual-halogenated structure places the compound at the intersection of multiple chemical classification systems, making it particularly valuable for understanding the relationships between different organohalogen subfamilies. The molecule's unique structural features, combining an aromatic chlorinated benzene ring with a brominated aliphatic side chain, demonstrate the complexity achievable within modern organic synthesis and highlight the versatility of halogen-containing compounds in chemical research and applications.

The significance of this compound extends beyond its individual properties to encompass broader themes in organohalogen chemistry. As chemical databases continue to expand, with the Chemical Abstracts Service registry identifying more than 144 million unique organic and inorganic substances and updating with approximately 15,000 additional new substances daily, compounds like this compound serve as representative examples of the increasing sophistication in molecular design. The compound's structure embodies the principles of functional group diversity that characterize modern synthetic chemistry, where multiple halogen substituents can be strategically incorporated to achieve specific chemical and physical properties.

Understanding this compound requires appreciation of the fundamental principles governing organohalogen behavior. Organohalogen compounds differ widely in chemical reactivity depending on the specific halogen present and the structural class to which they belong, and they may exhibit significant variation even within the same class. The dual presence of bromine and chlorine in this molecule necessitates consideration of both the individual effects of each halogen and their potential interactions within the molecular framework.

Chemical Nomenclature and Identification

The systematic identification and naming of this compound follows established principles of chemical nomenclature that have evolved to accommodate increasingly complex molecular structures. This compound demonstrates the application of International Union of Pure and Applied Chemistry nomenclature rules to molecules containing multiple functional groups and substituents, requiring careful consideration of priority rules and positional descriptors to achieve unambiguous identification.

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(2-bromo-1,1-dimethylethyl)-2-chlorobenzene, which follows the established conventions for naming substituted aromatic compounds. This nomenclature system prioritizes the benzene ring as the parent structure, with the chlorine substituent designated at the 2-position and the complex brominated alkyl group identified as a substituent at the 1-position. The systematic approach ensures that the molecular structure can be unambiguously reconstructed from the name alone, providing clear guidance for both synthesis and analytical identification.

The complexity of the substituent group requires additional nomenclature considerations. The brominated side chain is described as 2-bromo-1,1-dimethylethyl, indicating a two-carbon chain with bromine at the terminal position and two methyl groups attached to the carbon adjacent to the benzene ring. This detailed description captures the precise connectivity and stereochemical relationships within the molecule, ensuring that all structural features are accurately conveyed through the systematic name.

Alternative International Union of Pure and Applied Chemistry representations include the molecular formula C₁₀H₁₂BrCl and the simplified molecular identifier ClC1=CC=CC=C1C(C)(C)CBr, which provides a linear representation of the molecular connectivity. These complementary identification systems work together to provide comprehensive molecular characterization suitable for database storage, computational analysis, and synthetic planning.

Common Names and Synonyms

Beyond the systematic International Union of Pure and Applied Chemistry nomenclature, this compound is known by several alternative names that reflect different approaches to describing its structure. The compound may be referred to as this compound, emphasizing the methylated nature of the propyl chain, or as 2-chloro-1-(2-bromo-1,1-dimethylethyl)benzene, which highlights the chlorine substitution pattern on the aromatic ring.

Commercial suppliers and chemical databases often employ shortened or modified versions of these names for practical purposes. The compound appears in various catalogs under designations such as 1-(2-Bromo-1,1-dimethyl-ethyl)-2-chloro-benzene, which maintains the essential structural information while adapting to specific formatting requirements. These variations in nomenclature reflect the diverse needs of different user communities, from synthetic chemists requiring precise structural information to database managers seeking standardized identifiers.

The existence of multiple naming conventions underscores the importance of unique chemical identifiers in maintaining clear communication across the scientific community. While common names and synonyms provide flexibility and accessibility, they also highlight the potential for confusion when precise identification is required for regulatory, safety, or research applications.

Chemical Abstracts Service Registry Number (1181738-91-9)

The Chemical Abstracts Service Registry Number 1181738-91-9 serves as the definitive unique identifier for this compound, providing an unambiguous numerical designation that transcends linguistic and nomenclatural variations. Chemical Abstracts Service Registry Numbers represent unique numerical identifiers assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature, currently encompassing substances described from 1957 through the present, plus selected substances from the early to mid-1900s.

The Chemical Abstracts Service registry system maintains an authoritative collection of disclosed chemical substance information, currently identifying more than 144 million unique organic and inorganic substances along with 67 million protein and DNA sequences. This comprehensive database provides additional information about each substance, creating a centralized resource for chemical identification and characterization. The registry system updates continuously with approximately 15,000 additional new substances daily, reflecting the dynamic nature of chemical research and discovery.

Identification Parameter Value Source
Chemical Abstracts Service Number 1181738-91-9
Molecular Formula C₁₀H₁₂BrCl
Molecular Weight 247.56 g/mol
MDL Number MFCD11921116

Governmental agencies rely on Chemical Abstracts Service Registry Numbers for substance identification in regulatory applications because they are unique, easily validated, and internationally recognized. This systematic approach to chemical identification ensures consistent communication across regulatory boundaries and facilitates international cooperation in chemical safety and environmental protection initiatives.

Historical Context and Discovery

The historical development of this compound as a synthetic target reflects the broader evolution of organohalogen chemistry throughout the nineteenth and twentieth centuries. Understanding this compound's place in chemical history requires examination of the discovery and development of both bromine and chlorine chemistry, as well as the emergence of synthetic methodologies capable of producing complex multi-halogenated aromatic compounds.

The foundational discovery of bromine occurred in 1826 when twenty-four-year-old student Antoine-Jérôme Balard found that salt residues left by evaporating brine from Montpellier, France, produced an oily red liquid when treated with acid. Balard recognized this as a new element and reported his discovery to the French Academy, who confirmed his findings. When French chemists realized that bromine was chemically similar to chlorine and iodine, they proposed the name bromine based on the Greek word "bromos" meaning stench. This discovery established the foundation for subsequent development of organobromine chemistry, though bromine was not prepared in significant quantities until 1860.

The parallel development of chlorine chemistry began earlier, with chlorine being discovered in 1774 by Swedish chemist Carl Wilhelm Scheele, who combined hydrochloric acid with manganese dioxide to produce a greenish-yellow mixture. The systematic exploration of chlorinated organic compounds followed in subsequent decades, establishing many of the fundamental principles that would later be applied to the synthesis of complex multi-halogenated molecules like this compound.

The synthesis of complex organohalogen compounds like this compound became possible only with the development of sophisticated synthetic methodologies in the twentieth century. These advances built upon the earlier foundation work in halogen chemistry and aromatic substitution reactions, enabling chemists to construct molecules with precisely controlled substitution patterns and functional group arrangements. The compound represents the culmination of decades of methodological development in both organobromine and organochlorine chemistry.

Classification within Organohalogen Chemistry

The classification of this compound within the broader framework of organohalogen chemistry requires understanding of multiple classification schemes that reflect different aspects of molecular structure and reactivity. Organohalogen compounds constitute a class of organic compounds containing at least one halogen bonded to carbon, and they are subdivided into alkyl, vinylic, aryl, and acyl halides based on the type of carbon to which the halogen is directly bonded. This compound exhibits characteristics of multiple categories, necessitating careful analysis of its structural features.

The dual-halogen nature of this compound places it at the intersection of several important chemical families. The presence of both bromine and chlorine substituents creates opportunities for selective reactivity based on the different chemical properties of these halogens. Carbon-halogen bond strengths follow the pattern fluorine > chlorine > bromine > iodine, with bond dissociation energies of 115, 83.7, 72.1, and 57.6 kcal/mol respectively. This difference in bond strengths provides synthetic chemists with opportunities for selective manipulation of different halogen substituents within the same molecule.

The aromatic nature of the chlorinated portion of the molecule significantly influences its chemical behavior compared to aliphatic organochlorine compounds. Aryl halides, where the halogen-bearing carbon is part of an aromatic ring, exhibit distinctive reactivity patterns compared to alkyl halides. The chlorine substituent in this compound benefits from the stabilizing influence of the aromatic system, affecting both its stability and its participation in substitution reactions.

Relationship to Organobromine Compounds

The brominated side chain of this compound establishes its membership within the broader family of organobromine compounds. Organobromine chemistry encompasses the study of synthesis and properties of organobromine compounds, also called organobromides, which are organic compounds containing carbon bonded to bromine. The most pervasive naturally occurring organobromine compound is bromomethane, though most organobromine compounds are synthetic in origin.

The reactivity characteristics of the bromine substituent in this compound reflect general principles governing organobromine chemistry. Most organobromine compounds, like most organohalide compounds, are relatively nonpolar, with bromine being more electronegative than carbon. Consequently, the carbon in a carbon-bromine bond is electrophilic, making alkyl bromides effective alkylating agents. The brominated portion of this compound exhibits these characteristic properties, with the terminal bromine atom providing a reactive site for nucleophilic substitution reactions.

The reactivity of organobromine compounds resembles but falls intermediate between the reactivity of organochlorine and organoiodine compounds. For many applications, organobromides represent a practical compromise between reactivity and cost considerations. The principal reactions for organobromides include dehydrobromination, Grignard reactions, reductive coupling, and nucleophilic substitution, all of which are potentially accessible with the brominated side chain of this compound.

Organobromine Property Characteristic Relevance to Target Compound
Electronegativity Difference Br more electronegative than C Creates electrophilic carbon center
Bond Dissociation Energy 72.1 kcal/mol Moderate reactivity compared to other halogens
Typical Reactions Substitution, elimination, coupling Available for side chain manipulation
Polarity Relatively nonpolar Influences solubility and reactivity patterns
Position within Chlorinated Aromatic Compounds

The chlorinated aromatic portion of this compound positions the compound within the important family of chlorinated aromatics. Chlorinated aromatics represent a collective term for chlorinated derivatives of benzene, toluene, phenol, naphthalene, biphenyl, and other compounds containing at least one benzene ring. These compounds are widely used as intermediates in the manufacture of medicines, agricultural chemicals, and paints, reflecting their versatility and synthetic utility.

The specific substitution pattern in this compound, with chlorine at the ortho position relative to the complex alkyl substituent, influences both its chemical reactivity and physical properties. Ortho-substituted aromatic compounds often exhibit distinctive behavior due to steric and electronic interactions between adjacent substituents. The proximity of the chlorine atom to the bulky brominated side chain may create steric effects that influence the compound's conformational preferences and reaction pathways.

The aromatic chlorine substituent participates in the characteristic reactions of aryl halides, which differ significantly from those of alkyl halides due to the influence of the aromatic system. Aryl halides typically require more forcing conditions for nucleophilic substitution reactions compared to their alkyl counterparts, reflecting the reduced electrophilicity of the halogen-bearing carbon when it is part of an aromatic system. This characteristic affects the selectivity achievable in reactions involving both the aromatic chlorine and the aliphatic bromine substituents.

The classification of this compound within chlorinated aromatics also connects it to broader environmental and regulatory considerations. Chlorinated aromatic compounds have been subject to increased scrutiny regarding their environmental persistence and potential biological effects, leading to comprehensive studies of their fate and transport in environmental systems. Understanding the position of this compound within this classification framework provides important context for evaluating its role in chemical research and potential applications.

Properties

IUPAC Name

1-(1-bromo-2-methylpropan-2-yl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOVYXOQVGSMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695776
Record name 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181738-91-9
Record name 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-methylpropan-2-yl-substituted chlorobenzene

One common laboratory and industrial method involves the bromination of 2-methylpropane-2-ylbenzene derivatives using elemental bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is typically conducted at low temperatures to control the high reactivity of bromine and to avoid polybromination or aromatic ring substitution.

  • Reaction conditions:
    • Bromine (Br2) as brominating agent
    • FeBr3 catalyst
    • Temperature: 0 to 5 °C to moderate temperature
    • Solvent: dichloromethane or similar inert solvent
  • Mechanism: Electrophilic bromination at the tertiary carbon of the alkyl substituent, forming the brominated tert-butyl group.

This method yields 1-(1-bromo-2-methylpropan-2-yl)-2-chlorobenzene with high selectivity and purity.

Stepwise synthesis from 2-chlorobenzoic acid derivatives

An alternative approach involves multi-step synthesis starting from 5-bromo-2-chlorobenzoic acid or related precursors, involving:

  • Conversion of the acid to the corresponding acid chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide (DMF) under nitrogen atmosphere.
  • Friedel-Crafts alkylation with appropriate alkyl ethers or alcohols (e.g., phenetole) in the presence of aluminum chloride (AlCl3) at low temperatures (0 to 5 °C).
  • Reduction or substitution steps using hydride sources such as sodium borohydride (NaBH4) and aluminum chloride to achieve the desired brominated alkyl substituent on the aromatic ring.

This method is more complex but allows for fine control over substitution patterns and is suitable for intermediates in complex molecule synthesis.

Detailed Experimental Data and Reaction Conditions

Step Reagents & Conditions Description Yield & Notes
1 Oxalyl chloride (0.8 mL), 5-bromo-2-chlorobenzoic acid (2 g), DCM (20 mL), DMF (0.2 mL), N2 atmosphere, 25–30 °C, 1 h Conversion of acid to acid chloride Oily residue obtained after vacuum concentration
2 Phenetole (1.1 mL), AlCl3 (1.25 g), 0–5 °C, 1 h Friedel-Crafts alkylation Reaction mixture stirred at low temperature
3 NaBH4 (0.65 g), AlCl3 (2.3 g), THF (20 mL), 0–5 °C, 16 h at 60–65 °C Reduction/substitution step Oily residue isolated, purified by ethanol precipitation
4 Workup: aqueous NaHCO3 wash, dichloromethane extraction, concentration under vacuum Isolation of product Final yield ~2.5 g of target compound

This sequence yields 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an analog structurally related to this compound, demonstrating the feasibility of such multi-step syntheses.

Preparation of 1-Bromo-2-methylpropane as a Key Intermediate

Since the target compound contains a 1-bromo-2-methylpropan-2-yl substituent, the preparation of 1-bromo-2-methylpropane (bromoisobutane) is crucial.

  • Typical synthesis:
    • React isobutanol with hydrobromic acid (48%) and sulfuric acid under heating (90–95 °C) for 12–16 hours.
    • Distill the product, extract with dichloromethane, wash with sodium bicarbonate solution, and purify by fractional distillation.
  • Yield: Approximately 42.9% pure bromoisobutane with 99.2% purity after distillation.

This bromoisobutane can then be used as an alkylating agent or a precursor in the synthesis of the target compound.

Industrial and Research Scale Considerations

  • Industrial processes optimize reaction parameters such as temperature, reagent equivalents, and catalyst loading to maximize yield and minimize impurities.
  • Continuous flow reactors and advanced separation techniques are employed for scale-up.
  • The use of protective atmospheres (nitrogen) and low temperatures prevents side reactions and degradation.
  • Purification often involves solvent extraction, washing with aqueous bases, and vacuum concentration.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages Limitations
Direct bromination 2-Methylpropan-2-ylchlorobenzene Br2, FeBr3 0–5 °C, DCM solvent High Simple, selective Requires low temperature control
Multi-step synthesis 5-Bromo-2-chlorobenzoic acid Oxalyl chloride, AlCl3, NaBH4 0–65 °C, inert atmosphere Moderate Fine control of substitution Multi-step, complex workup
Bromoisobutane synthesis Isobutanol HBr, H2SO4 90–95 °C, 12–16 h 42.9% Readily available reagents Moderate yield, purification needed

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction of the halogenated groups to form less substituted derivatives.

  • Substitution: Nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed, often under elevated temperatures and pressures.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, phenols, and ketones.

  • Reduction: Alkylated benzene derivatives.

  • Substitution: Aryl ethers, amines, and other functionalized benzene derivatives.

Scientific Research Applications

1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In receptor binding assays, it may interact with specific receptors, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.

  • Receptor Binding: Interacts with receptors such as G-protein-coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Substituent Type and Molecular Properties

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Branched alkyl bromide C₁₀H₁₁BrCl ~234.4 High steric hindrance; tertiary bromide
1-Bromo-2-chlorobenzene Dihalobenzene C₆H₄BrCl 191.5 Planar structure; aromatic halogenation
1-(3-Bromopropyl)-2-chlorobenzene Linear alkyl bromide C₉H₁₀BrCl 233.5 Flexible chain; primary bromide
1-(1-Azido-2,2-dimethylpropyl)-2-chlorobenzene Bulky azide C₁₁H₁₃ClN₃ 222.7 Azide functionality; steric bulk
(E)-1-(2-Bromovinyl)-2-chlorobenzene Vinyl bromide C₈H₅BrCl 217.5 Conjugated alkene; stereospecific reactivity
1-(Allyloxy)-2-chlorobenzene Ether-linked alkene C₉H₉ClO 168.6 Ether-oxygen lone pairs; allylic reactivity

Key Observations :

  • Steric Effects : The tert-butyl-like substituent in the target compound imposes greater steric hindrance than linear (e.g., 1-(3-bromopropyl)-2-chlorobenzene) or planar (e.g., 1-bromo-2-chlorobenzene) substituents. This hindrance may reduce reactivity in SN2 reactions but stabilize carbocation intermediates in SN1 pathways .
  • Halogen Reactivity : Bromine in tertiary positions (target compound) is less reactive toward nucleophilic substitution compared to primary bromides (e.g., 1-(3-bromopropyl)-2-chlorobenzene) or vinyl bromides (e.g., (E)-1-(2-bromovinyl)-2-chlorobenzene), which are highly reactive in cross-coupling reactions .
  • Functional Group Diversity : Azide-substituted derivatives (e.g., 1-(1-azido-2,2-dimethylpropyl)-2-chlorobenzene) enable click chemistry applications, while ether-linked alkenes (e.g., 1-(allyloxy)-2-chlorobenzene) participate in radical or cycloaddition reactions .

Biological Activity

1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene, also known by its CAS number 1181786-52-6, is an organic compound featuring a complex structure that includes both bromine and chlorine substituents on a benzene ring. Its molecular formula is C10H12ClBr, with a molecular weight of 247.56 g/mol. This compound has garnered interest in various fields, particularly in pharmaceutical and synthetic chemistry due to its potential biological activities.

PropertyValue
Molecular FormulaC10H12ClBr
Molecular Weight247.56 g/mol
Boiling Point203°C to 205°C
Melting Point-13°C
Density1.649 g/cm³
SolubilityImmiscible with water

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The halogen atoms (bromine and chlorine) serve as good leaving groups, facilitating the formation of new chemical bonds when reacted with nucleophiles. This property is crucial in organic synthesis and may also contribute to its biological effects.

Toxicological Profile

Research indicates that compounds containing bromine and chlorine can exhibit varying degrees of toxicity. The toxicological profile of this compound suggests potential risks associated with human exposure. Case studies have highlighted concerns regarding its effects on human health, particularly in occupational settings where exposure levels may be elevated.

Key findings from toxicological studies include:

Case Studies

Several case studies have documented the effects of exposure to halogenated compounds similar to this compound:

  • Occupational Exposure: Workers in chemical manufacturing reported symptoms consistent with respiratory irritation and skin sensitization after prolonged exposure to brominated compounds.
  • Environmental Impact: Studies have shown that halogenated organic compounds can accumulate in aquatic environments, leading to bioaccumulation in marine life, which raises concerns regarding food chain contamination.
  • Pharmaceutical Applications: As an intermediate in drug synthesis, this compound has been investigated for its potential role in developing pharmaceuticals targeting serotonin receptors, indicating a dual role as both a reagent and a biologically active compound.

Synthesis and Applications

This compound is utilized as an intermediate for synthesizing various biologically active compounds, including:

  • Aryl Piperidines: Used as serotonin receptor agonists.
  • Polymeric Materials: Contributes to the development of specialty polymers with unique properties.

Comparative Analysis

When compared to similar compounds such as bromo-substituted benzenes, this compound shows unique reactivity due to the steric hindrance introduced by the branched alkyl group.

Compound NameStructure TypeReactivity Characteristics
1-Bromo-4-(1-bromo-2-methylpropyl)benzeneAryl HalideParticipates in nucleophilic substitution
1-BromopropaneStraight-chain Alkyl HalideLess sterically hindered than branched variants

Q & A

Q. Optimization Table :

ParameterOptimal ConditionDeviation Impact
Catalyst Equiv1.2<1.0: Incomplete reaction
Reaction Time4 hr>6 hr: Increased di-alkylation
SolventAnhydrous DCMPolar solvents reduce yield

Basic: What analytical techniques are critical for structural validation and purity assessment?

Answer:

  • 1H/13C NMR : Confirm tert-butyl protons (δ 1.6 ppm, singlet) and quaternary carbon (δ 45 ppm). Aromatic protons show coupling patterns consistent with ortho-chloro substitution .
  • X-ray Crystallography : Use SHELXL for refinement (R-factor <0.05). Single crystals grown via slow evaporation in DCM/hexane (1:3) at 4°C .
  • Elemental Analysis : Halogen content (Br: ~34.2%, Cl: ~14.5%) validates stoichiometry.
  • HPLC-PDA : Purity >97% at 254 nm (C18 column, 70:30 MeOH/H₂O) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Chemical-resistant gloves (nitrile, ≥8 mil), goggles, and lab coats.
  • Ventilation : Fume hood with face velocity ≥100 fpm.
  • Spill Management : Neutralize with 5% sodium thiosulfate; absorb with vermiculite.
  • Storage : Amber glass vials under nitrogen at 2–8°C .

Advanced: How can crystallographic data inconsistencies be resolved during structure refinement?

Answer:

  • Disorder Modeling : Use PART commands in SHELXL for multi-conformer refinement.
  • Twinned Data : Apply Hooft/Y parameter for twin law identification (BASF >0.3 indicates twinning).
  • Validation Tools : Compare with CSD entries (e.g., CCDC 1523561) using Mercury.
  • DFT Cross-Check : Optimize geometry at B3LYP/6-311+G(d,p) and calculate residual density maps .

Advanced: What mechanistic factors influence its reactivity in Suzuki-Miyaura couplings?

Answer:

  • Steric Effects : The tert-butyl group reduces oxidative addition rates (krel = 0.3 vs. linear analogs).
  • Ligand Selection : Use SPhos or XPhos to suppress β-hydride elimination.
  • Electronic Effects : Hammett σp+ = 0.12 suggests weak electron donation to the aryl chloride.
  • Kinetics : Transmetallation is rate-determining (Ea = 68 kJ/mol) .

Q. Reaction Optimization Table :

ConditionOptimal ValueEffect of Variation
CatalystPd(OAc)₂/SPhosOther ligands reduce yield
BaseCs₂CO₃K₃PO₄ slows transmetallation
SolventTolueneDMF increases side reactions

Advanced: How to address conflicting solubility data across solvent systems?

Answer:

  • Hansen Parameters : δd = 18.1, δp = 5.2, δh = 4.3 MPa¹/² predicts solubility in THF and chlorobenzene.
  • Cloud Point Titration : Determine solubility limits in ethanol/water mixtures (critical at 40% H₂O).
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in literature data .

Q. Solubility Data Comparison :

SolventReported Solubility (mg/mL)Method Used
DCM220 ± 15Gravimetric
Ethanol45 ± 5UV-Vis (λ = 270 nm)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Reactant of Route 2
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.